molecular formula C12H9N3 B1598785 1-Phenyl-1H-imidazo[4,5-c]pyridine CAS No. 61532-35-2

1-Phenyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1598785
CAS No.: 61532-35-2
M. Wt: 195.22 g/mol
InChI Key: CTOGPLXHZSSJBE-UHFFFAOYSA-N
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Description

1-Phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety and a phenyl group attached to the imidazole ring. This compound is part of the imidazopyridine family, known for its significant biological and pharmacological activities. The structural resemblance of imidazopyridines to purines allows them to interact with various biological macromolecules, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 1-Phenyl-1H-imidazo[4,5-c]pyridine can be achieved through several methods:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach Synthesis: This method uses the reaction of aniline with glyoxal and ammonia.

    Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines in the presence of a catalyst.

    From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.

    Marckwald Synthesis: This method involves the reaction of an alpha-halo ketone with an amine.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

1-Phenyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl and imidazole rings.

Scientific Research Applications

Anticancer Activity

1-Phenyl-1H-imidazo[4,5-c]pyridine derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • PARP Inhibition : Some derivatives exhibit potent activity as poly(ADP-ribose) polymerase (PARP) inhibitors, enhancing the sensitivity of tumor cells to chemotherapy. For instance, one compound demonstrated an IC50 value of 8.6 nM against specific cancer cell lines, significantly improving growth inhibition when combined with temozolomide .
  • Kinase Inhibition : New imidazo[4,5-c]pyridin-2-one derivatives have been identified as Src family kinase (SFK) inhibitors, showing effective antiproliferative activity against glioblastoma cell lines such as U87 and U251. The binding patterns of these compounds suggest a novel mechanism for treating glioblastoma .

Antimicrobial Properties

The antimicrobial potential of this compound has also been documented:

  • Bacterial Inhibition : Compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria. For example, modifications in the phenyl ring have led to enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. .
  • Fungal Activity : Certain derivatives exhibit fungicidal properties against agricultural pathogens, demonstrating efficacy at concentrations between 30% to 85% against specific fungal species like Rhizoctonia solani. .

Anti-inflammatory Effects

Research has indicated that imidazo[4,5-c]pyridine derivatives can also serve as anti-inflammatory agents. One study demonstrated the ability of these compounds to inhibit inflammatory responses in human retinal pigment epithelial cells, suggesting potential applications in treating retinal diseases and obesity-related inflammation .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural modifications. The introduction of various substituents on the imidazo or phenyl rings can enhance or diminish its pharmacological effects:

Compound ModificationEffect on Activity
Hydroxycarboximidamide groupHigh cytotoxic activity (IC50 0.082 µM)
Methyl group at C5Increased antibacterial activity
Bromo-substitutionEnhanced antiproliferative activity

Case Study 1: Cancer Treatment

A series of studies have focused on the development of imidazo[4,5-c]pyridine derivatives as PARP inhibitors for breast cancer treatment. One notable compound showed significant potency when used in combination with established chemotherapeutics, indicating a promising avenue for enhancing cancer treatment efficacy.

Case Study 2: Antiviral Activity

In a study investigating antiviral properties, certain derivatives displayed selective activity against respiratory syncytial virus (RSV) and influenza viruses. While broad-spectrum antiviral activity was limited, specific compounds demonstrated potential for further development as antiviral agents against targeted viral infections .

Comparison with Similar Compounds

1-Phenyl-1H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.

Biological Activity

1-Phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological potential, synthetic approaches, and specific biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the imidazopyridine family, characterized by a fused imidazole and pyridine ring system. The synthesis of this compound typically involves multi-step organic synthesis techniques, including cyclization reactions that facilitate the formation of the imidazo[4,5-c]pyridine framework. Recent studies have reported various synthetic pathways that yield derivatives with enhanced biological profiles.

Pharmacological Properties

The biological activity of this compound encompasses several therapeutic areas:

Antitumor Activity

Imidazo[4,5-c]pyridines have been shown to inhibit various kinases involved in cancer progression. For instance, compounds derived from this scaffold have demonstrated potent inhibitory effects on cyclin-dependent kinases (CDKs) and Aurora kinases. A study highlighted that certain derivatives exhibited IC50 values in the low nanomolar range against cancer cell lines such as U87 and T98G, indicating their potential as anticancer agents .

CompoundTarget KinaseIC50 (µM)Cell Line
1sSrc0.001U87
1dFyn0.002T98G

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been evaluated against various bacterial strains. Notably, some compounds showed significant activity against Gram-positive and Gram-negative bacteria. For example, a bromo-substituted derivative demonstrated an MIC of 32 µM against E. coli, highlighting its potential as an antibacterial agent .

CompoundBacterial StrainMIC (µM)
14E. coli32
10Staphylococcus aureus16

Antitubercular Activity

Recent investigations into the antitubercular activity of imidazopyridine derivatives revealed promising results against Mycobacterium tuberculosis. Compounds such as 5g and 5i exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µmol/L, indicating their potential for further development as antitubercular agents .

Case Studies

Several studies have explored the biological activity of this compound derivatives:

  • Case Study on Anticancer Activity : A series of derivatives were synthesized and tested for their ability to inhibit cell proliferation in glioblastoma cell lines. The study found that specific modifications at the C6 position significantly enhanced potency against CDK2 and Aurora B kinases .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of several imidazopyridine derivatives against a panel of bacterial strains. The results indicated that structural modifications could lead to increased antimicrobial activity, particularly with halogen substitutions .
  • Antitubercular Screening : A focused study on novel imidazopyridine derivatives reported their effectiveness against Mycobacterium tuberculosis, emphasizing the need for continued exploration in this area given the rising global burden of tuberculosis .

Properties

IUPAC Name

1-phenylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOGPLXHZSSJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416162
Record name 1-phenylimidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61532-35-2
Record name 1-phenylimidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1H-Imidazo[4,5-c]pyridine (2.01 g, 0.0169 mol), copper acetate (7.66 g, 42.2 mmol) and phenyl boronic acid (5.14 g, 042.2 mmol) in pyridine (60 mL) were stirred vigorously at 37° C. in a flask open to the atmosphere for 3 days. The mixture was allowed to cool to RT then partitioned between water and DCM (3×50 mL). The combined DCM extracts were washed with water, dried (Na2SO4) and concentrated in vacuo. The residue was purified by chromatography (SiO2 0-6% (2M ammonia in methanol) in DCM) to give 1-phenyl-1H-imidazo[4,5-c]pyridine (1.60 g) and 3-phenyl-3H-imidazo[4,5-c]pyridine (1.06 g) as white solids (combined 81%).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Intermediate 2 was prepared in a manner analogous to Intermediate 1, substituting 2-bromobenzene for 2-bromo-5-fluoropyridine. MS (ESI): mass calculated for C12H9N3, 197.07; m/z found 198.1 [M+H]+.
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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